Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate
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Overview
Description
Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of an ethylamino group and a methyl ester group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(amino)-2-(1-methyl-1H-pyrazol-4-yl)acetate
- Ethyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate
Uniqueness
Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 2-(ethylamino)-2-(1-methylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C9H15N3O2/c1-4-10-8(9(13)14-3)7-5-11-12(2)6-7/h5-6,8,10H,4H2,1-3H3 |
InChI Key |
CUCMOZXSBKZJGP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C1=CN(N=C1)C)C(=O)OC |
Origin of Product |
United States |
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